2,4-Pentanediol,3-bromo-3-nitro-
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Overview
Description
2,4-Pentanediol,3-bromo-3-nitro- is an organic compound with the molecular formula C5H10BrNO4 It is a derivative of pentanediol, where the third carbon atom is substituted with both a bromine and a nitro group
Preparation Methods
The synthesis of 2,4-Pentanediol,3-bromo-3-nitro- typically involves the bromination and nitration of 2,4-pentanediol. One common method includes the reaction of 2,4-pentanediol with bromine in the presence of a catalyst, followed by nitration using nitric acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired substitution at the third carbon atom.
Chemical Reactions Analysis
2,4-Pentanediol,3-bromo-3-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-amino-3-bromo-2,4-pentanediol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Pentanediol,3-bromo-3-nitro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism by which 2,4-Pentanediol,3-bromo-3-nitro- exerts its effects involves interactions with specific molecular targets. The bromine and nitro groups play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
2,4-Pentanediol,3-bromo-3-nitro- can be compared with other similar compounds, such as:
2,4-Pentanediol,3-chloro-3-nitro-: Similar structure but with a chlorine atom instead of bromine.
2,4-Pentanediol,3-bromo-3-amino-: Similar structure but with an amino group instead of a nitro group.
2,4-Pentanediol,3-bromo-3-hydroxy-: Similar structure but with a hydroxyl group instead of a nitro group.
Properties
CAS No. |
69094-16-2 |
---|---|
Molecular Formula |
C5H10BrNO4 |
Molecular Weight |
228.04 g/mol |
IUPAC Name |
3-bromo-3-nitropentane-2,4-diol |
InChI |
InChI=1S/C5H10BrNO4/c1-3(8)5(6,4(2)9)7(10)11/h3-4,8-9H,1-2H3 |
InChI Key |
XIAMXNMLRAUKOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C)O)([N+](=O)[O-])Br)O |
Origin of Product |
United States |
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